REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH3:11][Si](C=[N+]=[N-])(C)C.C(O)(=O)C>C(Cl)(Cl)Cl.CO>[CH3:11][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[N:3][CH:4]=1 |f:3.4|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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NC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl.CO
|
Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the solution was concentrated in vacuo to a residue
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Name
|
|
Type
|
product
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Smiles
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COC(C1=CN=C(C=C1)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |